1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is an organic compound characterized by the presence of azide groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane typically involves the nucleophilic substitution of a suitable dihalogen precursor with sodium azide (NaN₃). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide groups can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides with alkynes.
Amines: Formed from the reduction of azides.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane has several applications in scientific research:
Materials Science: Used as a cross-linking agent in polymer chemistry due to its ability to form triazoles through click chemistry.
Organic Synthesis: Serves as a precursor for the synthesis of various heterocyclic compounds.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry reactions.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes, leading to the formation of triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-(azidomethyl)phenyl)-1,2-diphenylethene: Another compound with azide groups attached to a phenyl ring.
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Contains azide groups and is used in similar applications.
Uniqueness
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is unique due to the presence of both azide and sulfanyl groups, which provide distinct reactivity and potential for diverse applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C20H24N6S2 |
---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
1-(azidomethyl)-4-[2-[2-[2-[4-(azidomethyl)phenyl]ethylsulfanyl]ethylsulfanyl]ethyl]benzene |
InChI |
InChI=1S/C20H24N6S2/c21-25-23-15-19-5-1-17(2-6-19)9-11-27-13-14-28-12-10-18-3-7-20(8-4-18)16-24-26-22/h1-8H,9-16H2 |
InChI-Schlüssel |
QCDZKAFASJAQEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCSCCSCCC2=CC=C(C=C2)CN=[N+]=[N-])CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.